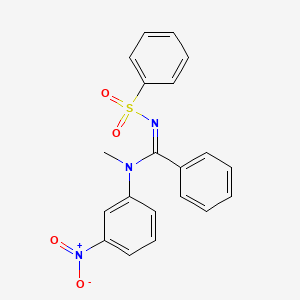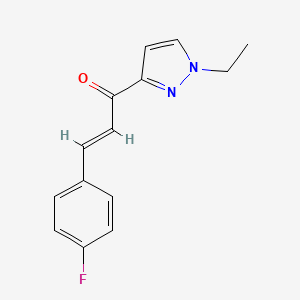![molecular formula C17H26N2O B5377839 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide, also known as MPPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been shown to modulate synaptic transmission and plasticity, and has been implicated in various neurological disorders. 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide binds to the allosteric site of mGluR5, preventing its activation by glutamate. This leads to a decrease in intracellular calcium signaling and downstream effects on synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been shown to reduce oxidative stress and inflammation in the brain, as well as to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has also been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is its selectivity for mGluR5, which allows for more targeted manipulation of this receptor compared to non-selective compounds. However, one limitation of 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is its relatively low potency, which can make it difficult to achieve sufficient receptor occupancy at lower doses. In addition, 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide and its potential therapeutic applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could improve the efficacy and safety of this class of compounds. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and depression. Finally, the potential use of 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide as a tool for investigating the role of mGluR5 in synaptic plasticity and learning and memory remains an area of active research.
Métodos De Síntesis
The synthesis of 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide involves several steps, including the reaction of 1-(4-bromophenyl) piperidine with 2-methylpropan-2-amine to form 1-(4-(1-piperidinyl)phenyl)propan-2-amine. This intermediate is then reacted with 2-bromo-N-(tert-butoxycarbonyl)ethanesulfonamide to form 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide. The final product is obtained through deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has also been investigated as a potential treatment for schizophrenia, as mGluR5 has been implicated in the pathophysiology of this disorder. In addition, 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.
Propiedades
IUPAC Name |
2-methyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13(2)17(20)18-14(3)15-7-9-16(10-8-15)19-11-5-4-6-12-19/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECKHFUYGNTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5377764.png)

![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)
![2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B5377831.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)

